![molecular formula C₅₉H₉₁NO₁₆ B1140608 Temsirolimus Acetonide CAS No. 162635-03-2](/img/structure/B1140608.png)
Temsirolimus Acetonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Temsirolimus Acetonide (TAC) is a synthetic derivative of rapamycin, an antifungal and immunosuppressive macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus. TAC is a prodrug of the active form of rapamycin, temsirolimus, which has been used to treat a variety of diseases, such as cancer, organ transplantation, and autoimmune diseases. TAC is a promising new drug that has been studied for its potential to treat a variety of diseases, including cancer and autoimmune diseases.
Aplicaciones Científicas De Investigación
Cancer Immunotherapy Enhancement
Temsirolimus Acetonide has been shown to enhance anti-cancer immunity. It does this by inducing autophagy-mediated degradation of the secretion of small extracellular vesicle PD-L1 . This mechanism is crucial because it helps in inhibiting the binding of programmed death-ligand 1 (PD-L1) of tumor cells to the programmed death-1 (PD-1) of T cells, which is a significant pathway that cancer cells use to evade the immune system .
Metastatic Renal Cell Carcinoma Treatment
In the context of metastatic renal cell carcinoma (RCC), Temsirolimus Acetonide is compared with Everolimus for its effectiveness as a second-line treatment. The studies suggest that while the efficacy of Temsirolimus and Everolimus was not statistically significant in assessed outcomes, Everolimus is superior in overall survival (OS) . This indicates that Temsirolimus could be considered as an alternative treatment option in specific RCC cases.
Autophagy Induction
The compound’s ability to induce autophagy is a promising application in cancer treatment. Autophagy is a cellular process that can lead to the degradation of unnecessary or dysfunctional cellular components, and its induction is a strategy to combat cancer cell survival .
mTOR Inhibition
Temsirolimus Acetonide acts as an mTOR inhibitor. The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, motility, and survival. By inhibiting mTOR, Temsirolimus can slow down or stop the growth of cancer cells .
Cost-Effectiveness in Treatment
While not a direct application in scientific research, the cost-effectiveness of Temsirolimus Acetonide is an important consideration in its application. Studies comparing it with other treatments like Everolimus have been conducted to determine the most cost-effective options for patients .
Research Tool in Understanding Cancer Biology
Due to its specific action on cellular pathways, Temsirolimus Acetonide serves as a valuable research tool in understanding the biology of cancer. It helps researchers decipher the complex signaling pathways involved in cancer progression and the immune response to tumors .
Mecanismo De Acción
- By targeting mTOR, Temsirolimus interferes with the synthesis of proteins that control these processes .
- Inhibition of mTOR also blocks the phosphorylation of downstream proteins, such as p70S6k and S6 ribosomal protein , which are part of the PI3 kinase/AKT pathway .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propiedades
IUPAC Name |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H91NO16/c1-35-19-15-14-16-20-36(2)47(69-11)31-43-24-22-41(7)59(68,76-43)53(64)54(65)60-26-18-17-21-44(60)55(66)74-48(32-45(61)37(3)28-40(6)51(63)52(71-13)50(62)39(5)27-35)38(4)29-42-23-25-46(49(30-42)70-12)75-56(67)58(10)33-72-57(8,9)73-34-58/h14-16,19-20,28,35,37-39,41-44,46-49,51-52,63,68H,17-18,21-27,29-34H2,1-13H3/t35-,37-,38-,39-,41-,42+,43+,44+,46-,47+,48+,49-,51-,52+,59-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGRYGCDSJUKRW-HXHLHDFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H91NO16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1070.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131668088 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.